
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is a heterocyclic compound that features a triazole ring attached to a cyclopentanol moiety. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclopentanol moiety can be introduced through subsequent reactions.
-
Step 1: Synthesis of Azide
- React 1-ethyl-1H-1,2,3-triazole with sodium azide in an appropriate solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Step 2: Cycloaddition Reaction
- Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with cyclopentanol and the synthesized azide in the presence of a copper(I) catalyst at room temperature.
-
Step 3: Purification
- Purify the product using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction
- The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
-
Substitution
- The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a reduced triazole derivative
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The cyclopentanol moiety can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-1,2,3-triazole
- Cyclopentanol
- 2-(1H-1,2,3-Triazol-5-yl)cyclopentan-1-ol
Uniqueness
2-(1-Ethyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol is unique due to the combination of the triazole ring and the cyclopentanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-ethyltriazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-2-12-8(6-10-11-12)7-4-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChI Key |
MNIVPTQJRDYNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13242605.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
amine](/img/structure/B13242632.png)
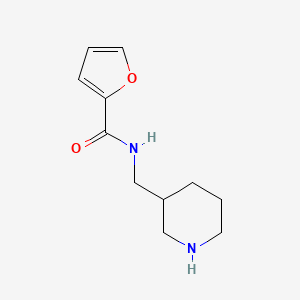
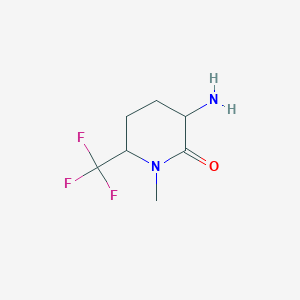
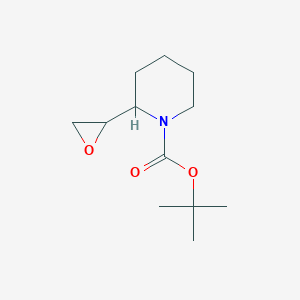
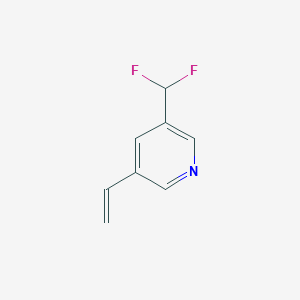
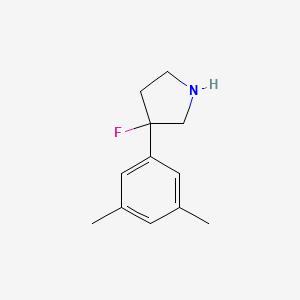

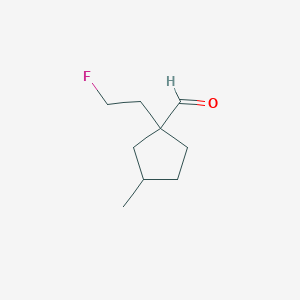

![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)
